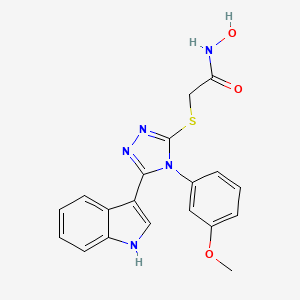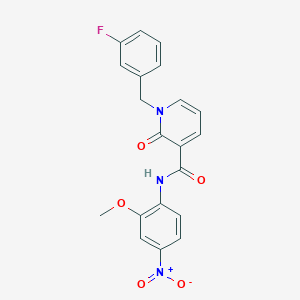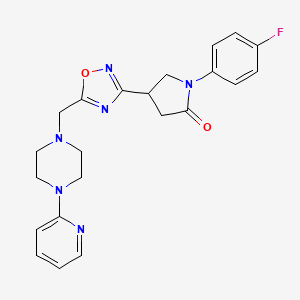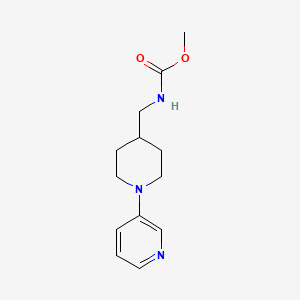![molecular formula C7H11IO B2802656 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2408969-98-0](/img/structure/B2802656.png)
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structure, which includes a heterocyclic oxygen ring and an iodomethyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .
Mecanismo De Acción
Mode of Action
It’s known that the compound belongs to the class of bicyclo[211]hexanes, which have been synthesized and characterized as saturated bioisosteres of the ortho-substituted benzene ring . This suggests that the compound might interact with its targets in a similar manner to ortho-substituted benzene derivatives.
Biochemical Pathways
Given its structural similarity to ortho-substituted benzene derivatives, it may affect similar biochemical pathways .
Métodos De Preparación
The synthesis of 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane typically involves the reaction of bromocyclopropane with sodium iodide in acetone. This method leverages the nucleophilic substitution reaction, where the bromine atom is replaced by an iodine atom. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.
Common reagents used in these reactions include sodium iodide, hydroxide ions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexane: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
Bicyclo[1.1.1]pentane: Known for its strained structure and different reactivity profile.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds have different substituents, leading to varied chemical and biological properties.
Propiedades
IUPAC Name |
1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c1-5-6-2-7(3-6,4-8)9-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBDFIBAANSXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2)(O1)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)



![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2802583.png)

![N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2802585.png)
![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)
![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)

![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)
